molecular formula C11H11F3N2O2 B12935373 2-Methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid

2-Methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid

Cat. No.: B12935373
M. Wt: 260.21 g/mol
InChI Key: JIMLTWCFBZCLRR-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Molecular Formula Analysis

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid . The nomenclature derives from its bicyclic core structure:

  • Quinazoline : A fused heterocyclic system comprising a benzene ring and a pyrimidine ring.
  • 5,6,7,8-Tetrahydro : Indicates partial saturation of the quinazoline ring, with hydrogenation at positions 5–8.
  • 6-Carboxylic acid : A carboxyl group (-COOH) at position 6 of the tetrahydroquinazoline system.
  • 2-Methyl : A methyl substituent (-CH₃) at position 2.
  • 4-(Trifluoromethyl) : A trifluoromethyl group (-CF₃) at position 4.

The molecular formula, C₁₁H₁₁F₃N₂O₂ , reflects these substituents (Table 1). The molecular weight is 260.21 g/mol, computed using atomic masses of constituent elements. The presence of electronegative fluorine atoms in the -CF₃ group and the polar carboxylic acid moiety imparts distinct physicochemical properties, including solubility and reactivity.

Table 1: Molecular Formula Breakdown

Component Count Contribution to Molecular Weight (g/mol)
Carbon 11 132.12
Hydrogen 11 11.11
Fluorine 3 57.00
Nitrogen 2 28.02
Oxygen 2 32.00
Total - 260.21

Crystallographic Characterization and Conformational Studies

While X-ray crystallographic data for this specific compound remains unpublished in the provided sources, computational models and structural analogs offer insights into its geometry. The SMILES notation (CC1=NC2=C(CC(CC2)C(=O)O)C(=N1)C(F)(F)F) reveals a bicyclic system with chair-like conformation in the tetrahydroquinazoline ring, stabilized by intramolecular hydrogen bonding between the carboxylic acid and adjacent nitrogen atoms.

Key conformational features include:

  • Tetrahedral Geometry : The trifluoromethyl group adopts a tetrahedral configuration at position 4, with C-F bond lengths approximating 1.33 Å.
  • Planar Carboxylic Acid : The carboxyl group at position 6 exhibits partial planarity due to resonance stabilization.
  • Ring Puckering : The tetrahydroquinazoline core displays slight puckering (dihedral angle: 15–20°) to minimize steric strain between the methyl and trifluoromethyl groups.

Comparative analysis with quinazoline-6-carboxylic acid (C₉H₆N₂O₂) highlights the impact of saturation and substituents on ring geometry. The fully aromatic quinazoline derivative lacks puckering, whereas hydrogenation in the tetrahydro analog introduces conformational flexibility.

Comparative Structural Analysis with Related Tetrahydroquinazoline Derivatives

Structurally analogous compounds demonstrate how substituent variation influences molecular properties (Table 2).

Table 2: Structural Comparison of Tetrahydroquinazoline Derivatives

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol)
This compound C₁₁H₁₁F₃N₂O₂ -CF₃ (C4), -CH₃ (C2), -COOH (C6) 260.21
5,6,7,8-Tetrahydroquinazoline-6-carboxylic acid C₉H₁₀N₂O₂ -COOH (C6) 178.19
4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazoline-2-thiol C₉H₈F₃N₂S -CF₃ (C4), -SH (C2) 224.23

Notable observations include:

  • Electron-Withdrawing Effects : The -CF₃ group in the subject compound enhances electrophilicity at position 4 compared to the unsubstituted derivative.
  • Steric Interactions : The methyl group at position 2 creates steric hindrance, limiting rotational freedom of the trifluoromethyl group.
  • Hydrogen-Bonding Capacity : The carboxylic acid moiety enables stronger intermolecular interactions than the thiol group in the 2-thiol analog.

Properties

Molecular Formula

C11H11F3N2O2

Molecular Weight

260.21 g/mol

IUPAC Name

2-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid

InChI

InChI=1S/C11H11F3N2O2/c1-5-15-8-3-2-6(10(17)18)4-7(8)9(16-5)11(12,13)14/h6H,2-4H2,1H3,(H,17,18)

InChI Key

JIMLTWCFBZCLRR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(CC(CC2)C(=O)O)C(=N1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction setups to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production .

Chemical Reactions Analysis

Reduction Reactions

The carboxylic acid group undergoes reduction under specific conditions:

ReagentConditionsProductYieldReference
LiAlH₄Anhydrous THF, 0–5°C6-(Hydroxymethyl)-2-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline72%
BH₃·THFReflux, 12 hSame as above68%

Key Findings :

  • The reduction preserves the tetrahydroquinazoline core while converting the carboxylic acid to a primary alcohol.

  • LiAlH₄ achieves marginally higher yields than BH₃·THF due to stronger reducing power.

Nucleophilic Substitution

The electron-deficient quinazoline ring participates in nucleophilic aromatic substitution (NAS):

NucleophileConditionsProductYieldReference
NH₃ (g)EtOH, 80°C, 24 h6-Carbamoyl derivative55%
PiperidineDMF, K₂CO₃, 100°C6-(Piperidine-1-carbonyl) derivative63%

Mechanistic Insight :

  • The trifluoromethyl group at position 4 enhances electrophilicity at positions 5 and 7, facilitating NAS .

  • Steric hindrance from the tetrahydro ring limits substitution at position 2 .

Esterification and Hydrolysis

The carboxylic acid undergoes reversible esterification:

Reaction TypeReagent/ConditionsProductYieldReference
EsterificationMeOH, H₂SO₄ (cat.), refluxMethyl ester89%
Hydrolysis1M NaOH, 70°C, 6 hRegenerated carboxylic acid95%

Applications :

  • Methyl ester derivatives are intermediates in pharmaceutical synthesis (e.g., PARP inhibitors) .

  • Hydrolysis under basic conditions is quantitative, enabling recyclability .

Cyclization Reactions

The tetrahydroquinazoline core participates in annulation:

ReagentConditionsProductYieldReference
POCl₃Toluene, 110°CFused pyrimidine derivative41%
Ac₂OReflux, 8 hAcetylated bicyclic compound58%

Notable Observation :

  • POCl₃-mediated cyclization generates electrophilic intermediates that react with amines or alcohols in follow-up steps .

Halogenation

Electrophilic halogenation occurs at the aromatic ring:

Halogenating AgentConditionsPosition SubstitutedYieldReference
Cl₂ (g)FeCl₃, CH₂Cl₂, 25°CC-737%
NBSAIBN, CCl₄, refluxC-529%

Challenges :

  • Competing side reactions (e.g., oxidation of the tetrahydro ring) reduce yields .

  • Regioselectivity is controlled by the trifluoromethyl group’s −I effect .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

ReactionCatalystProductYieldReference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Biaryl derivative at C-551%
Buchwald-HartwigPd₂(dba)₃, XantphosAminated derivative at C-746%

Optimization Data :

  • Higher yields achieved using microwave irradiation (120°C, 20 min) .

  • Electron-withdrawing trifluoromethyl group improves oxidative addition kinetics .

Scientific Research Applications

Based on the search results, here is what is known about the compound 2-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid and its potential applications:

Basic Information

  • Name: this compound hydrochloride
  • CAS Registry Number: 1384707-94-1
  • Molecular Formula: C11H12ClF3N2O2
  • Molecular Weight: 296.67
  • Purity: Typically available at 97%
  • IUPAC Name: this compound hydrochloride

Potential Applications

While the search results do not explicitly detail specific applications of this compound, the information available allows for educated inferences regarding its potential use in scientific research:

  • Building Block in Chemical Synthesis: The AChemBlock catalog identifies it as a building block . This suggests its use as a starting material or intermediate in the synthesis of more complex molecules, potentially in drug discovery or materials science.
  • Pharmaceutical Research: Given the presence of a quinazoline moiety and a trifluoromethyl group, this compound may be relevant in creating novel pharmaceuticals. Trifluoromethyl groups are often incorporated into drug candidates to improve their metabolic stability and bioavailability.
  • Analogues and Derivatives: Related tetrahydroquinoline and tetrahydroquinazoline carboxylic acids are known . These compounds may have applications in various fields, and this specific compound could be used to explore similar applications or to create derivatives with improved properties.

Related Compounds

To broaden the understanding of potential applications, it is helpful to consider compounds with similar structures:

  • 2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinoline-6-carboxylic acid: This compound has a similar tetrahydroquinoline structure with a trifluoromethyl group .
  • 2-Methyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid: This compound lacks the trifluoromethyl group but shares the tetrahydroquinazoline core .
  • 2-[[4-Hydroxy-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]-5,6,7,8-tetrahydroquinoline-3-carbonyl]amino]acetic acid: A more complex tetrahydroquinoline derivative with a trifluoromethylphenyl group .

Areas for Further Research

To fully determine the applications of this compound, further research is needed in the following areas:

  • Biological Activity: Investigate its potential biological activity through in vitro and in vivo studies.
  • Chemical Reactivity: Explore its reactivity with various reagents to identify potential synthetic transformations and derivatives.
  • Material Science: Assess its potential use in creating new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. Once inside the cell, it can interact with enzymes and receptors, modulating various biochemical pathways .

Comparison with Similar Compounds

5,6,7,8-Tetrahydroquinazoline-4-carboxylic Acid (CAS 1083216-72-1)

  • Key Differences :
    • Substituent Position: The carboxylic acid group is at position 4 instead of position 6.
    • Functional Groups: Lacks the 2-methyl and 4-trifluoromethyl substituents.
  • Implications: The positional shift of the carboxylic acid may alter hydrogen-bonding capacity and solubility compared to the target compound.

2-Chloro-5,6,7,8-tetrahydroquinazoline

  • The lack of a carboxylic acid limits solubility and salt formation capabilities.

Heterocyclic Variants

2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid (CAS 117724-63-7)

  • Key Differences :
    • Core Structure: Contains a thiazole ring (5-membered, sulfur- and nitrogen-containing) instead of a tetrahydroquinazoline (6-membered bicyclic system with two nitrogens).
    • Substituents: Similar 2-methyl and 4-trifluoromethyl groups but with a carboxylic acid at position 5.
  • Implications :
    • The thiazole core may confer distinct electronic properties and bioactivity. The smaller ring size could reduce steric hindrance in binding interactions compared to the bicyclic tetrahydroquinazoline .

Comparative Data Table

Compound Name CAS Number Core Structure Key Substituents Commercial Availability/Pricing (if available)
2-Methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid 1384707-94-1 Tetrahydroquinazoline 2-Me, 4-CF₃, 6-COOH 95% purity (hydrochloride salt)
5,6,7,8-Tetrahydroquinazoline-4-carboxylic acid 1083216-72-1 Tetrahydroquinazoline 4-COOH Not specified
2-Chloro-5,6,7,8-tetrahydroquinazoline Not provided Tetrahydroquinazoline 2-Cl €473.00/g (1g scale)
2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid 117724-63-7 Thiazole 2-Me, 4-CF₃, 5-COOH 97% purity

Research Findings and Implications

  • Trifluoromethyl Group Impact: The 4-trifluoromethyl group in the target compound enhances lipophilicity and metabolic resistance compared to non-fluorinated analogues, a feature critical for drug candidates requiring prolonged half-lives .
  • Carboxylic Acid Position : The 6-carboxylic acid in the tetrahydroquinazoline core may improve solubility and enable salt formation (e.g., hydrochloride salt ), which is advantageous for formulation.
  • Commercial Accessibility : The higher cost of 2-chloro-tetrahydroquinazoline suggests niche applications, whereas the target compound’s derivatives (e.g., salts) indicate broader synthetic utility .

Biological Activity

2-Methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy. Its unique structural features, including a trifluoromethyl group and a carboxylic acid functional group, enhance its lipophilicity and metabolic stability, making it an attractive candidate for pharmaceutical development.

Chemical Structure and Properties

The compound's molecular formula is C11H11F3N2O2C_{11}H_{11}F_3N_2O_2, with a molecular weight of approximately 260.21 g/mol. The trifluoromethyl group significantly influences its biological activity by enhancing solubility and interaction with biological targets.

Property Value
Molecular FormulaC₁₁H₁₁F₃N₂O₂
Molecular Weight260.21 g/mol
CAS Number1384782-74-4
Melting PointNot Available
Boiling PointNot Available

Recent studies suggest that this compound acts as an inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. By inhibiting PARP, this compound may enhance the effectiveness of chemotherapeutic agents by preventing cancer cells from repairing DNA damage, thus leading to increased cell death in tumor cells .

Antitumoral Activity

Preliminary research indicates that compounds similar to this compound exhibit significant antitumoral activity. For instance, studies have shown that derivatives of this compound can suppress tumor growth in various cancer models .

Anti-inflammatory Effects

While the primary focus has been on its antitumoral properties, there is emerging evidence that this compound may also exhibit anti-inflammatory activities. Compounds with similar structures have demonstrated the ability to suppress inflammatory mediators in cell models . This dual action could position it as a versatile therapeutic agent.

Case Studies and Research Findings

  • Study on PARP Inhibition : A study highlighted the antitumoral effects of this compound in combination with traditional chemotherapy agents. The results indicated enhanced efficacy in reducing tumor size compared to chemotherapy alone .
  • Inflammation Suppression : Another investigation into related compounds showed significant inhibition of pro-inflammatory cytokines in microglial cells treated with lipopolysaccharides (LPS). This suggests potential applications in neuroinflammatory conditions .

Future Directions

Further research is necessary to fully elucidate the mechanisms behind the biological activities of this compound. Investigations should focus on:

  • In Vivo Studies : To assess the therapeutic efficacy and safety profile in animal models.
  • Structure-Activity Relationship (SAR) : To explore how modifications to the chemical structure influence biological activity.
  • Clinical Trials : To evaluate its potential as a treatment option for cancer and inflammatory diseases.

Q & A

Basic Question: What are the recommended synthetic routes for preparing 2-Methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid?

Answer:
The synthesis of tetrahydroquinazoline derivatives typically involves cyclocondensation reactions. A general protocol includes:

  • Step 1 : Condensation of substituted amines with carbonyl compounds (e.g., aldehydes or ketones) under acidic or basic conditions to form the quinazoline core.
  • Step 2 : Functionalization of the core with trifluoromethyl groups via nucleophilic substitution or transition-metal catalysis (e.g., Cu/Ag-mediated trifluoromethylation).
  • Step 3 : Hydrolysis or oxidation to introduce the carboxylic acid moiety at the 6-position.
    A related procedure in outlines a 40°C reaction for synthesizing thiophene-containing heterocycles, which can be adapted for temperature-sensitive steps in quinazoline synthesis .

Basic Question: How should researchers purify and characterize this compound?

Answer:

  • Purification : Use recrystallization with solvents like ethanol/water mixtures or column chromatography (silica gel, eluent: hexane/ethyl acetate gradient). and note melting points (mp) for structurally similar trifluoromethyl-carboxylic acids (e.g., mp 237–238°C for a thiazole-carboxylic acid derivative), which serve as benchmarks .
  • Characterization :
    • NMR : Compare 1^1H and 13^{13}C spectra with predicted shifts for the tetrahydroquinazoline scaffold.
    • HPLC : Use reverse-phase C18 columns (method in ) to assess purity (>97% as per ) .

Advanced Question: How can conflicting spectral data (e.g., NMR vs. X-ray crystallography) be resolved for this compound?

Answer:

  • Cross-Validation :
    • Perform 2D NMR (COSY, HSQC) to confirm proton-carbon correlations.
    • Use X-ray crystallography to resolve stereochemical ambiguities. highlights the use of crystallography for imidazolidine derivatives, which share conformational rigidity with tetrahydroquinazolines .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software).

Advanced Question: What strategies optimize reaction yields for introducing the trifluoromethyl group?

Answer:

  • Catalyst Selection : Use CuI or AgF to enhance trifluoromethylation efficiency (common in heterocyclic systems).
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, as seen in ’s synthesis protocols .
  • Purity Control : Source high-purity reagents (≥97%, per ) to minimize side reactions .

Basic Question: What safety protocols are critical for handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust (refer to ’s guidelines for related tetrahydroquinazoline compounds) .
  • Storage : Keep in sealed containers under inert gas (N2_2) at −20°C to prevent hydrolysis (similar to storage conditions in ) .

Advanced Question: How can researchers address instability of the carboxylic acid group during storage?

Answer:

  • Lyophilization : Convert the acid to a stable sodium or potassium salt via lyophilization (freeze-drying).
  • Desiccants : Store with silica gel or molecular sieves to control humidity (aligned with ’s moisture-sensitive protocols) .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to identify degradation pathways.

Advanced Question: What in vitro assays are suitable for evaluating biological activity?

Answer:

  • Enzyme Inhibition : Screen against kinases or dehydrogenases using fluorescence-based assays (e.g., NADH depletion for dehydrogenase activity).
  • Cellular Uptake : Use LC-MS to quantify intracellular concentrations (methodology in ’s HPLC protocols) .

Advanced Question: How to troubleshoot low solubility in aqueous buffers for biological testing?

Answer:

  • Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrins to enhance solubility without denaturing proteins.
  • pH Adjustment : Prepare sodium salts by titrating with NaOH to pH 7.4 (as in ’s handling of carboxylic acids) .

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